molecular formula C16H16O6 B1202396 Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate CAS No. 59883-07-7

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Cat. No.: B1202396
CAS No.: 59883-07-7
M. Wt: 304.29 g/mol
InChI Key: GTBYFJITPRWOBT-UHFFFAOYSA-N
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Description

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate: is an organic compound with the molecular formula C16H16O6 . It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two ester groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate typically involves the esterification of 1,4-dihydroxynaphthalene-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is used as a building block in organic synthesis. It is involved in the synthesis of complex organic molecules and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving naphthalene derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can also participate in various biochemical reactions, affecting metabolic pathways.

Comparison with Similar Compounds

  • Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate
  • Diethyl 1,4-dihydroxy-2,6-naphthalenedicarboxylate

Uniqueness: Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-3-21-15(19)11-12(16(20)22-4-2)14(18)10-8-6-5-7-9(10)13(11)17/h5-8,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBYFJITPRWOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208598
Record name Rubidate
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Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59883-07-7
Record name 2,3-Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate
Source CAS Common Chemistry
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Record name 59883-07-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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